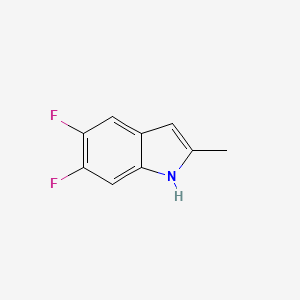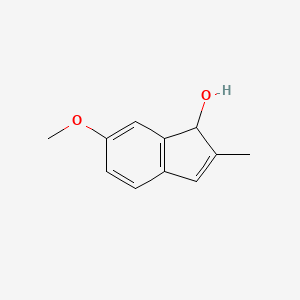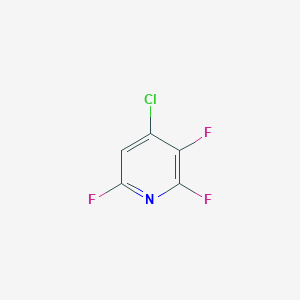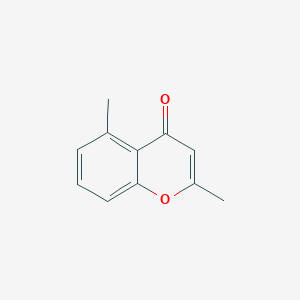
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(3H)-one with dimethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylaminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino substitution, known for its use as a nucleophilic catalyst.
2-(Dimethylamino)ethyl methacrylate: A methacrylate derivative with dimethylamino substitution, used in polymer chemistry.
Uniqueness
2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylaminomethyl group and a methyl group on the pyrimidine ring differentiates it from other similar compounds and contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(12)10-7(9-6)5-11(2)3/h4H,5H2,1-3H3,(H,9,10,12) |
Clave InChI |
BTZLIGGKOAREJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)

![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)

![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)


![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)




